2-Bromo-5-(3,3-difluoro-pyrrolidin-1-ylmethyl)-pyridine
Description
2-Bromo-5-(3,3-difluoro-pyrrolidin-1-ylmethyl)-pyridine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 2 and a 3,3-difluoro-pyrrolidinylmethyl group at position 3. The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), while the difluorinated pyrrolidine moiety introduces steric bulk and electronic effects that influence solubility, stability, and biological interactions. This compound is likely used as an intermediate in medicinal chemistry for the synthesis of bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
2-bromo-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2N2/c11-9-2-1-8(5-14-9)6-15-4-3-10(12,13)7-15/h1-2,5H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJKFCMJFJRNBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3,3-difluoro-pyrrolidin-1-ylmethyl)-pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the difluoro-pyrrolidinylmethyl group. Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination, and difluoro-pyrrolidine derivatives for the subsequent substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in controlled environments to ensure high yield and purity. These methods may include continuous flow reactions and the use of automated synthesis equipment to optimize reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3,3-difluoro-pyrrolidin-1-ylmethyl)-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyridine ring.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor in the synthesis of pharmaceutical agents.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3,3-difluoro-pyrrolidin-1-ylmethyl)-pyridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the compound’s structure and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Substituent Effects on the Pyridine Ring
- 2-Bromo-5-(1,1-difluoroethyl)pyridine (17n): Contains a difluoroethyl group instead of the pyrrolidinylmethyl group.
- 2-Bromo-5-(trifluoromethyl)pyridine : The trifluoromethyl group is strongly electron-withdrawing, increasing the pyridine ring’s electrophilicity compared to the electron-donating pyrrolidinylmethyl group in the target compound .
- 5-Bromo-2-fluoro-3-methylpyridine : Features fluorine and methyl groups at positions 2 and 3, respectively. The fluorine atom enhances metabolic stability, while the methyl group introduces steric hindrance distinct from the target’s pyrrolidine moiety .
Heterocyclic Modifications
- 2-Bromo-5-(6-fluoro-3-pyridyl)thieno[3,2-b]pyridine (3): Incorporates a fused thieno-pyridine system, enhancing π-conjugation and altering electronic properties compared to the simpler pyridine scaffold .
- Pyrrolo[2,3-b]pyridine derivatives (6c–6g) : Replace the pyridine ring with a bicyclic pyrrolo-pyridine core, significantly modifying electronic distribution and binding affinity in biological systems .
Reactivity in Cross-Coupling Reactions
- Bromine Reactivity : The bromine atom in the target compound is primed for cross-coupling. For example, 2-bromo-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)pyridine () achieves 92% yield in Suzuki reactions, suggesting bromopyridines with electron-donating groups (like pyrrolidinylmethyl) may exhibit similar efficiency .
- Electronic Effects : The trifluoromethyl group in 2-Bromo-5-(trifluoromethyl)pyridine accelerates substitution reactions due to its electron-withdrawing nature, whereas the target’s pyrrolidinylmethyl group may slow reactions slightly due to steric and electronic donation .
Biological Activity
2-Bromo-5-(3,3-difluoro-pyrrolidin-1-ylmethyl)-pyridine (CAS Number: 1627143-74-1) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a difluorinated pyrrolidine moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development.
- Molecular Formula : C10H11BrF2N2
- Molecular Weight : 277.12 g/mol
- Structure : The compound's structure includes a pyridine ring substituted with a bromine atom and a pyrrolidine group that contains two fluorine atoms.
Antidiabetic Potential
Research indicates that derivatives of difluoropyrrolidine have shown significant inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. For instance, a closely related compound demonstrated an IC50 value of 13 nM, indicating potent inhibition suitable for the treatment of type 2 diabetes . This suggests that this compound could exhibit similar antidiabetic properties.
Kinase Inhibition
Another area of interest is the potential for kinase inhibition. Compounds with similar structures have been identified as inhibitors of various kinases involved in cancer progression. The role of dysregulated kinase activity in diseases such as cancer makes this an important area for exploration. Although specific data on this compound's kinase inhibition is limited, the structural similarities to known inhibitors warrant further investigation .
Case Study 1: DPP-IV Inhibition
In a study evaluating various proline amides, one compound featuring a difluoropyrrolidine moiety was found to be a potent DPP-IV inhibitor with high oral bioavailability. This supports the hypothesis that compounds containing similar structural elements may also exhibit beneficial metabolic effects .
Case Study 2: Anticancer Activity
While direct studies on this compound are scarce, related compounds have shown promising anticancer activity through mechanisms involving kinase inhibition and modulation of signaling pathways associated with tumor growth. This highlights the need for further research into the biological mechanisms at play with this specific compound.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
